1-Benzyl-1,5-dihydro-pyrrol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

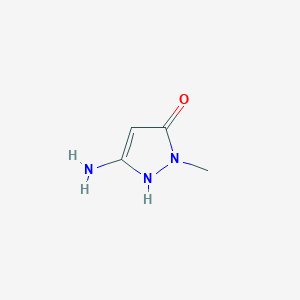

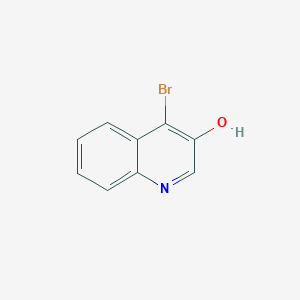

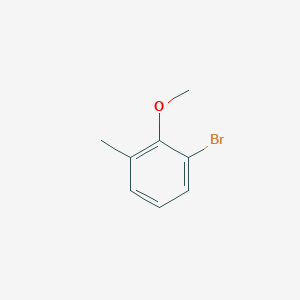

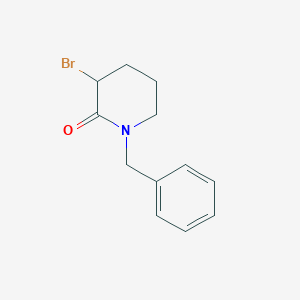

1-Benzyl-1,5-dihydro-pyrrol-2-one is a chemical compound with the molecular formula C11H11NO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1,5-dihydro-2H-pyrrol-2-ones, including 1-Benzyl-1,5-dihydro-pyrrol-2-one, has been achieved through a palladium-catalyzed double carbonylation of propargyl amines and benzyl chlorides . This protocol uses benzene-1,3,5-triyl triformate (TFBen) as the CO source .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,5-dihydro-pyrrol-2-one consists of a five-membered ring with a dihedral angle between the ring and the benzene ring . The benzene ring and the ethyl chain lie to the same side of the five-membered ring .

Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-1,5-dihydro-pyrrol-2-one primarily involve palladium-catalyzed carbonylation . This process involves the reaction of propargyl amines and alkoyl chlorides .

Physical And Chemical Properties Analysis

1-Benzyl-1,5-dihydro-pyrrol-2-one has a molecular weight of 173.21 g/mol . The compound has a melting point of 60-62 °C and a predicted boiling point of 368.0±22.0 °C . The predicted density of the compound is 1.171±0.06 g/cm3 .

Applications De Recherche Scientifique

Antidiabetic Drug Synthesis

“1-Benzyl-1,5-dihydro-pyrrol-2-one” is a key building block in the synthesis of the antidiabetic drug Glimepiride . Researchers have developed a scalable synthesis process for a related compound, which is crucial for industrial-scale production of Glimepiride . This advancement in synthetic methods enhances the drug’s availability and affordability.

Antimicrobial Activity

Derivatives of pyrrolidinones, which include “1-Benzyl-1,5-dihydro-pyrrol-2-one,” exhibit significant antimicrobial properties. These compounds are synthesized to combat a variety of infections, offering a promising avenue for developing new antibiotics .

Anticancer Activity

The pyrrolidinone nucleus is a common feature in many compounds with anticancer activity. “1-Benzyl-1,5-dihydro-pyrrol-2-one” derivatives can be engineered to target specific cancer cells, providing a pathway for personalized cancer therapy .

Anti-inflammatory Agents

Compounds containing the pyrrolidinone ring, such as “1-Benzyl-1,5-dihydro-pyrrol-2-one,” have been identified to possess anti-inflammatory effects. This makes them valuable for the development of new anti-inflammatory medications .

Antidepressant Properties

The structure of “1-Benzyl-1,5-dihydro-pyrrol-2-one” is conducive to creating antidepressant agents. Its derivatives can be used to modulate neurotransmitter systems in the brain, offering potential treatments for depression .

Cognitive Enhancers

Pyrrolidinone derivatives are known to enhance cognitive functions. Compounds like “1-Benzyl-1,5-dihydro-pyrrol-2-one” can be utilized to develop drugs that improve memory and learning capabilities, such as piracetam and oxiracetam .

Industrial Applications

The chemical properties of “1-Benzyl-1,5-dihydro-pyrrol-2-one” make it suitable for various industrial applications. It can be used as a precursor or an intermediate in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

1-benzyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSCAICDRDVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494395 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,5-dihydro-pyrrol-2-one | |

CAS RN |

64330-46-7 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)